4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound characterized by a benzothiazole ring substituted with a morpholine group. Its chemical structure is denoted by the molecular formula CHClNS and a CAS number of 862977-19-3. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it is investigated for anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-amino-4-chlorobenzothiazole with morpholine. This reaction is usually conducted in the presence of a base, such as triethylamine, and a solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is generally heated to facilitate product formation.
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine can participate in several chemical reactions:
The primary mechanism of action for 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine involves its interaction with cyclooxygenase (COX) enzymes:
The inhibition of COX enzymes results in reduced inflammation and pain, indicating potential therapeutic applications in treating inflammatory conditions.
Relevant physicochemical data can be gathered from experimental analyses such as UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine has several applications in scientific research:
The systematic IUPAC name 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine defines a hybrid heterocyclic compound integrating two privileged scaffolds: a chlorinated benzothiazole and morpholine. The benzothiazole component consists of a benzene ring fused to a thiazole (five-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively), substituted with chlorine at the 4-position. The morpholine moiety (tetrahydro-1,4-oxazine) attaches via a carbon-nitrogen bond at the thiazole ring’s 2-position [9]. Its molecular formula is C₁₁H₁₁ClN₂OS, with a molar mass of 254.73 g/mol. Key structural features include:
Table 1: Molecular Descriptors of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine
Property | Value/Description |
---|---|
Systematic IUPAC Name | 4-(4-Chloro-1,3-benzothiazol-2-yl)morpholine |
Molecular Formula | C₁₁H₁₁ClN₂OS |
SMILES Notation | C1COCCN1C2=NC3=C(C=CC=C3Cl)S2 |
Key Structural Motifs | Benzothiazole, Morpholine, Aryl Chloride |
Hydrogen Bond Acceptors | 4 (N, O, and S atoms) |
Topological Polar Surface Area | 50.3 Ų |
This architecture exemplifies molecular hybridization, a strategy merging pharmacophoric elements from distinct bioactive heterocycles. Benzothiazoles inherently exhibit planarity and electronic diversity, while morpholines enhance solubility and membrane permeability—critical for bioavailability. The chlorine atom’s position at C4 is sterically and electronically optimal for target engagement, as altering its location (e.g., C5 or C6) diminishes bioactivity in analogous compounds [3] [8] [9].
The compound emerged from systematic efforts to optimize benzothiazole-based pharmacophores. Early benzothiazole derivatives, like the neuroprotective drug Riluzole (approved for ALS in 1995), demonstrated the scaffold’s therapeutic relevance. Concurrently, morpholine derivatives gained traction for improving pharmacokinetic profiles [2] [9]. The fusion of these motifs began in earnest in the early 2000s, driven by:
The specific incorporation of 4-chlorobenzothiazole was a strategic response to structure-activity relationship (SAR) studies. Research on 4-(4-chlorophenyl)thiazol-2-amines revealed dual inhibition of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO)—enzymes implicated in neurodegeneration and inflammation. Compound 19 (IC₅₀ = 79.79 μM for DNase I; 50 nM for 5-LO) exemplified this advance [3]. These findings positioned 4-(4-chlorobenzo[d]thiazol-2-yl)morpholine as a versatile scaffold for multifunctional drug design.
This hybrid scaffold enables precise targeting of disease-associated enzymes and receptors through three key mechanisms:
Critical substituent effects govern bioactivity:
Table 2: Biological Targets and Activities of Key Analogues
Structural Variant | Primary Target | Activity | Reference |
---|---|---|---|
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine | DNase I / 5-LO | Dual inhibitor (IC₅₀: 50–100 nM) | [3] |
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide | LMPTP | Anticancer (Kinase inhibition) | [7] |
4-(1,3-Thiazol-2-yl)morpholine-benzimidazole | Fungal CYP51 | Antifungal (MIC: 2.4 μM) | [4] |
2-Isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one | Akt pathway | Neuroprotection (EC₅₀: 20–40 μM) | [5] |
Computational and biochemical studies elucidate binding modes:
These attributes underscore the scaffold’s utility in designing multifunctional ligands. For instance, dual DNase I/5-LO inhibitors mitigate neuroinflammation in Alzheimer’s models, while kinase-directed hybrids combat drug-resistant cancers [3] [7]. Future work prioritizes in vivo target deconvolution and optimizing selectivity against off-target enzymes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1